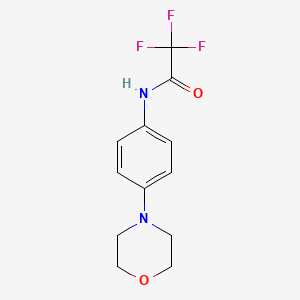
2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide , also known as TFA , is a chemical compound that has garnered attention across various fields due to its unique physical and chemical properties. Its molecular formula is C12H13F3N2O2 , and its molar mass is approximately 274.24 g/mol . The compound’s structure can be visualized as follows:
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
Electrophilic Fluorinating Agent : One study discusses the use of perfluoro-[N-(4-pyridyl)acetamide], a related compound, as a new site-selective electrophilic fluorinating agent. This agent can fluorinate various substrates under mild conditions, indicating potential uses in synthesizing fluorinated derivatives, including those related to 2,2,2-trifluoro-N-(4-morpholinophenyl)acetamide (Banks, Besheesh, & Tsiliopoulos, 1996).
Nickel and Copper Complexes : Another application involves the synthesis and characterization of nickel and copper complexes with 2,2-diphenyl-N-(R-carbamothioyl)acetamide derivatives, including a morpholine variant. These complexes might offer insights into designing coordination compounds with specific properties (Mansuroğlu, Arslan, Flörke, & Külcü, 2008).
DNA-Dependent Protein Kinase Inhibitors : The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, showcases the role of such compounds in creating targeted therapeutic agents (Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).
Antinociceptive Effects : The discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide as a selective σ1 receptor ligand with antinociceptive effects illustrates the potential for developing new pain management therapies (Navarrete-Vázquez et al., 2016).
Material Science and Photophysical Studies
- Photophysical Characterization : The synthesis and photophysical characterization of compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine demonstrate the potential of morpholine derivatives in material science, especially in developing photoluminescent materials (Chin, Phipps, Fronczek, & Isovitsch, 2010).
Biological Interaction Studies
- DNA and Protein Binding : Studies on new paracetamol derivatives, including those involving morpholine, provide insights into their interaction with DNA and proteins. Such interactions are crucial for understanding the biological activity and potential therapeutic applications of these compounds (Raj, 2020).
Propiedades
IUPAC Name |
2,2,2-trifluoro-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)16-9-1-3-10(4-2-9)17-5-7-19-8-6-17/h1-4H,5-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNPMLDTSOUNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

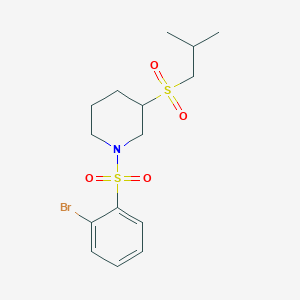

![3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2692828.png)

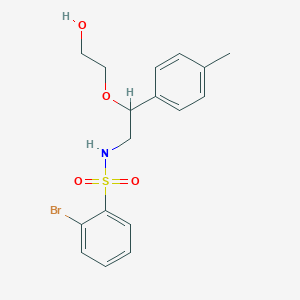
![Diethyl 2-[(2-{4-[(2-furylcarbonyl)oxy]phenyl}-4-pyrimidinyl)methylene]malonate](/img/structure/B2692832.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2692835.png)
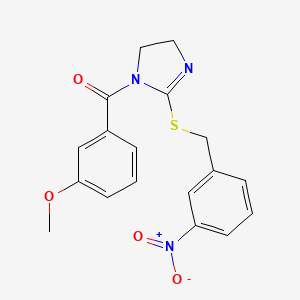
![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2692839.png)

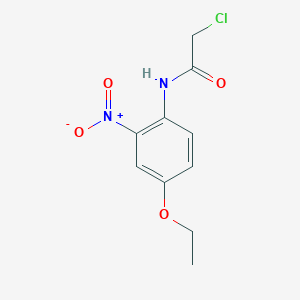

![4-butoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2692847.png)
![1-(3-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2692848.png)